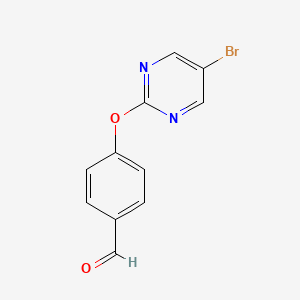

![molecular formula C19H26N2O3 B1291052 Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 1000927-59-2](/img/structure/B1291052.png)

Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is a derivative of pyrimidinecarboxylate. Pyrimidine derivatives are known for their wide range of biological activities and are often synthesized for pharmaceutical applications, including anticancer properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through the reaction of dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to various substituted pyrimidinecarboxylates. These compounds can be further hydrolyzed and decarboxylated to yield pyrimidinamines and other related structures . Additionally, the use of microwave irradiation has been reported to facilitate the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, indicating a potential method for the synthesis of the compound .

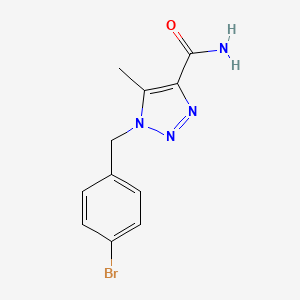

Molecular Structure Analysis

While the specific molecular structure of Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not directly discussed in the provided papers, related compounds have been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of similar compounds, revealing the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

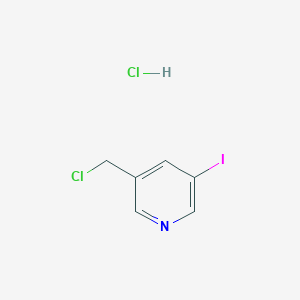

Pyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, as demonstrated by the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. The reaction pathway can be significantly influenced by the basicity and nucleophilicity of the reaction media .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of a tert-butyl group can affect the compound's hydrophobicity and steric interactions. The electronic properties, such as tautomerism and Z-E isomerism, have been studied using NMR spectroscopy, which can provide insights into the behavior of these compounds under different conditions .

科学的研究の応用

Synthesis and Antimicrobial Activity

- A series of dihydropyrimidine-5-carboxylic acids were synthesized from ethyl 1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate, showing significant to moderate antibacterial activity and promising antifungal activity. This method offers advantages such as excellent yields, short reaction times, and simplicity (Shastri & Post, 2019).

- Another study involved the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with 6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide, leading to compounds with evaluated antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antioxidant and Radioprotective Activities

- Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was synthesized and characterized for its antioxidant activity using DPPH and hydroxyl radical scavenging assays. The compound also demonstrated in vivo radioprotection properties in a Drosophila melanogaster model, indicating potential as a protective agent against oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Chemical Transformations and Novel Derivatives

- The reactivity of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates was explored, resulting in products through ring expansion and/or nucleophilic substitution. This study highlights the impact of reaction conditions on the pathway, expanding the utility of these compounds in synthetic chemistry (Fesenko et al., 2010; Shutalev et al., 2010).

Pharmaceutical Evaluation

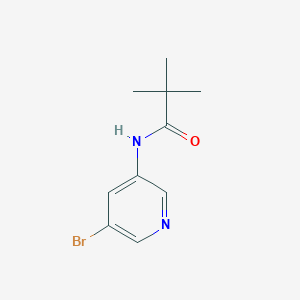

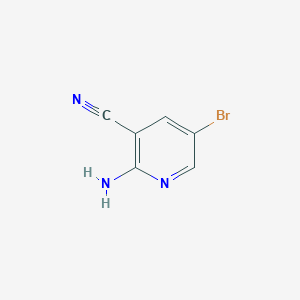

- A study focusing on halogenated pyrimidine derivatives revealed their potential anticancer, antifungal, and insecticidal activities, further emphasizing the diverse biological applications of these compounds (Shafiq et al., 2020).

Thermodynamic Properties

- The combustion energies, enthalpies of combustion and formation, and thermodynamic properties of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters were determined, providing insight into their physical and chemical characteristics essential for their practical applications (Klachko et al., 2020).

特性

IUPAC Name |

ethyl 6-(4-tert-butylphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-7-24-17(22)15-12(2)21(6)18(23)20-16(15)13-8-10-14(11-9-13)19(3,4)5/h8-11,16H,7H2,1-6H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMNDMNNZVEUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)